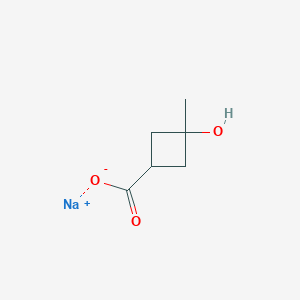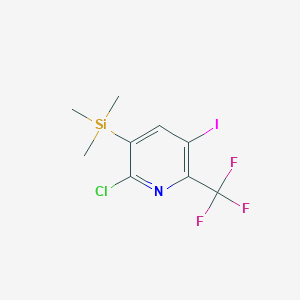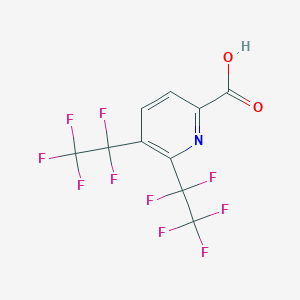
3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt (3-HMCS) is an organic compound with a wide range of uses in scientific research. It is a white, crystalline solid with a molecular weight of 202.22 g/mol and a melting point of 159-161 °C. 3-HMCS is used in a variety of laboratory procedures, such as synthesizing organic compounds, as well as in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals and other organic compounds, and as a catalyst in polymerization reactions. In addition, 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% is used in a variety of biochemical and physiological studies, including studies of enzyme activity, protein folding, and cell signaling.
Mecanismo De Acción
3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% acts as an enzyme inhibitor, meaning that it binds to enzymes and prevents them from catalyzing reactions. It has been shown to inhibit a variety of enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. In addition, 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% has been shown to interact with proteins, which can lead to changes in protein folding and structure.
Biochemical and Physiological Effects
3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation. In addition, 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% has been shown to have an effect on the expression of certain genes, which can lead to changes in cell signaling and other cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be used in a variety of laboratory procedures. In addition, 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% is relatively stable, making it suitable for long-term storage. However, 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% is toxic in high doses, and it should be handled with caution in the laboratory.
Direcciones Futuras
There are several potential future directions for 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% research. For example, 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% could be used to study the effects of enzyme inhibition on drug metabolism. In addition, 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% could be used to study protein folding and cell signaling in more detail. Furthermore, 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% could be used to study the effects of inflammation and gene expression on various biological processes. Finally, 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% could be used to develop new drugs and other therapeutic agents.
Métodos De Síntesis
3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% is synthesized through a two-step reaction. The first step involves the reaction of 3-hydroxy-3-methylcyclobutane-1-carboxylic acid with a base such as sodium hydroxide or potassium hydroxide. The second step involves the reaction of the resulting carboxylic acid with sodium chloride, which yields the 3-Hydroxy-3-methylcyclobutanecarboxylic acid sodium salt, 97% sodium salt. The reaction is typically carried out in an aqueous solution at a temperature of approximately 80 °C.
Propiedades
IUPAC Name |
sodium;3-hydroxy-3-methylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.Na/c1-6(9)2-4(3-6)5(7)8;/h4,9H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWBOZKLXMVWHV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)[O-])O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-hydroxy-3-methylcyclobutane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea hydrochloride, 98%, (99% ee)](/img/structure/B6292591.png)

![1-[(4S)-4-Benzyl-4,5-dihydro-2-oxazolyl]isoquinoline, 98%, (99% ee)](/img/structure/B6292619.png)
![1-[(4S)-4-Phenyl-4,5-dihydro-2-oxazolyl]isoquinoline, 95%, (99% ee)](/img/structure/B6292624.png)
![N-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea, 98%, (99% ee)](/img/structure/B6292633.png)
![(11aS)-3,7-Bis(3,5-dichlorophenyl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6292643.png)
![(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-1-pyrenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6292649.png)
![(11aR)-3,7-Bis(4-methoxyphenyl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6292653.png)
![(11bR)-2,6-Bis[4-(2-naphthalenyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6292655.png)